molecular formula C6H8Cl2N4 B2611182 1H-Imidazo[4,5-b]pyridin-5-amine;dihydrochloride CAS No. 28279-45-0

1H-Imidazo[4,5-b]pyridin-5-amine;dihydrochloride

Cat. No.: B2611182
CAS No.: 28279-45-0
M. Wt: 207.06
InChI Key: WEJDQDKMUXUQJJ-UHFFFAOYSA-N
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Description

1H-Imidazo[4,5-b]pyridin-5-amine;dihydrochloride is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its structural resemblance to purines, which are essential components of nucleic acids. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications in scientific research and industry .

Biochemical Analysis

Biochemical Properties

1H-Imidazo[4,5-b]pyridin-5-amine;dihydrochloride is known to interact with various enzymes, proteins, and other biomolecules. It has been synthesized as a promising purine bioisostere for synthetic and medicinal chemistry

Cellular Effects

The cellular effects of this compound are diverse and depend on the specific cellular context. It has been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves a variety of biochemical interactions. These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these mechanisms are still being researched.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with certain enzymes or cofactors, and can also affect metabolic flux or metabolite levels . The specifics of these metabolic pathways are still being studied.

Chemical Reactions Analysis

1H-Imidazo[4,5-b]pyridin-5-amine undergoes various chemical reactions, including:

These reactions often result in the formation of derivatives with modified functional groups, enhancing the compound’s properties for specific applications .

Scientific Research Applications

1H-Imidazo[4,5-b]pyridin-5-amine;dihydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

1H-Imidazo[4,5-b]pyridin-5-amine is unique due to its specific structural features and reactivity. Similar compounds include:

These compounds share some chemical properties but differ in their specific applications and biological activities, highlighting the uniqueness of 1H-Imidazo[4,5-b]pyridin-5-amine .

Properties

IUPAC Name

1H-imidazo[4,5-b]pyridin-5-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4.2ClH/c7-5-2-1-4-6(10-5)9-3-8-4;;/h1-3H,(H3,7,8,9,10);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXIHQFSQBHJTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC=N2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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